molecular formula C18H21N3O4S B2815208 isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251596-98-1

isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No.: B2815208
CAS No.: 1251596-98-1
M. Wt: 375.44
InChI Key: BAIVWUVDQWQPGN-UHFFFAOYSA-N
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Description

Isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-e][1,2,4]thiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the intermediate compound with isopropyl alcohol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Isopropyl 2-(1,1-dioxido-4-(m-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate: Similar structure but with a m-tolyl group.

Uniqueness

The presence of the p-tolyl group in isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

Isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a synthetic compound that belongs to a class of pyrido-thiadiazine derivatives. This article will delve into its biological activity, exploring its pharmacological properties and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S, with a molecular weight of 375.4 g/mol. The compound features a complex structure that includes a pyridine ring fused with a thiadiazine moiety and a dioxido group.

Immunostimulatory and Anti-inflammatory Effects

Research has indicated that derivatives of pyrido-thiadiazines can exhibit significant immunomodulatory effects. For instance, studies on related compounds have shown marked immunostimulatory activity , particularly in enhancing the production of antibody-forming cells (PFC) in response to antigens . Additionally, some derivatives have demonstrated anti-inflammatory properties , evidenced by their ability to reduce inflammation in various animal models through mechanisms involving inhibition of pro-inflammatory cytokines and mediators .

The biological activity of this compound likely involves modulation of the immune response through interaction with specific receptors or pathways associated with inflammation and immune regulation. The presence of the thiadiazine and dioxido groups may enhance its interaction with biological targets such as enzymes involved in inflammatory processes.

Case Studies and Experimental Findings

Several studies have explored the biological activities of similar compounds within the pyrido-thiadiazine class:

  • Immunological Studies : A study evaluating 25 newly synthesized pyrido-thiadiazine derivatives noted strong immunosuppressive activity linked to anti-inflammatory effects when tested in models involving xylene and carrageenin-induced inflammation . This suggests that this compound may exhibit similar properties.
  • COX Inhibition : Research on COX-II inhibitors has shown that derivatives with similar structures can effectively inhibit cyclooxygenase enzymes involved in the inflammatory response. For example, certain pyrazole derivatives demonstrated low IC50 values against COX-II (as low as 0.5 μM), indicating strong inhibitory potential . This raises the possibility that this compound may also act as a COX inhibitor.

Summary of Biological Activities

Activity Description References
ImmunostimulatoryEnhances antibody production; promotes immune response
Anti-inflammatoryReduces inflammation in animal models; inhibits pro-inflammatory mediators
COX InhibitionPotential inhibition of COX-I/II enzymes; may reduce pain and inflammation

Properties

IUPAC Name

propan-2-yl 2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13(2)25-17(22)11-20-12-21(15-8-6-14(3)7-9-15)18-16(26(20,23)24)5-4-10-19-18/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIVWUVDQWQPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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